

# Application Notes and Protocols for Radiolabeling Tanaproget for PET Imaging Studies

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## Compound of Interest

Compound Name: *Tanaproget*

Cat. No.: *B1681920*

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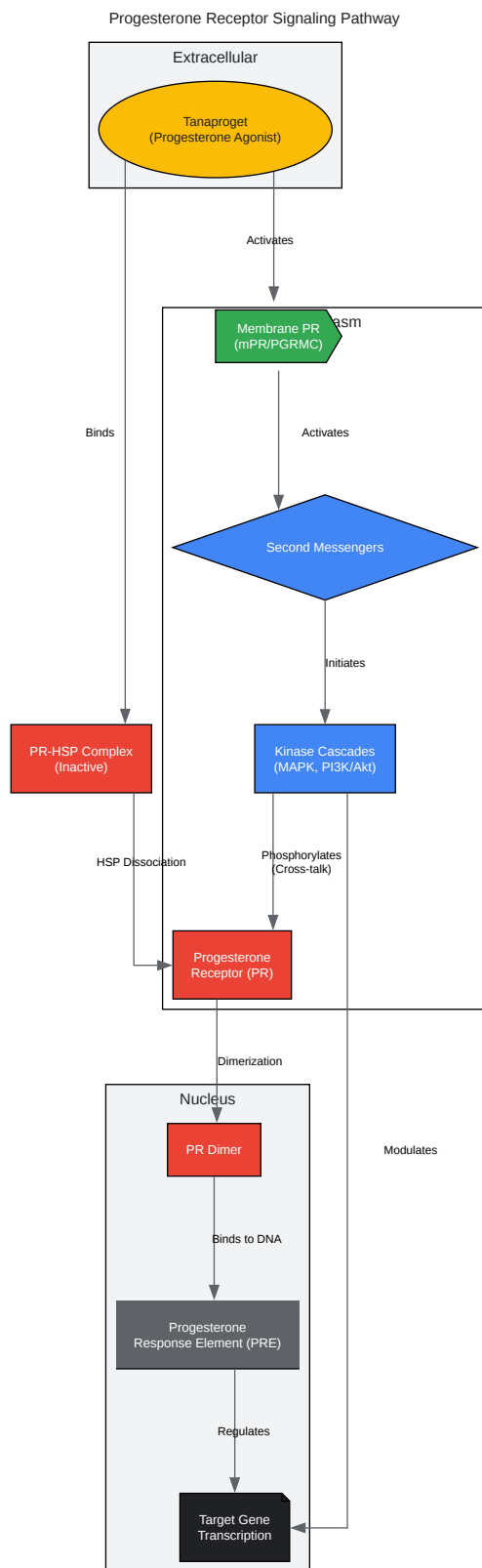
## Introduction

**Tanaproget** is a high-affinity, non-steroidal agonist for the progesterone receptor (PR), a key biomarker in breast cancer. Positron Emission Tomography (PET) imaging of PR expression can provide valuable information for patient stratification and monitoring response to endocrine therapies, overcoming the limitations of invasive biopsies.<sup>[1][2][3]</sup> These application notes provide detailed protocols for the radiolabeling of **Tanaproget** derivatives with Fluorine-18 ( $^{18}\text{F}$ ) and a conceptual protocol for Carbon-11 ( $^{11}\text{C}$ ), intended for preclinical PET imaging studies.

## Progesterone Receptor Signaling Pathway

**Tanaproget**, as a progesterone agonist, modulates the progesterone receptor signaling pathway. This pathway has both classical (genomic) and non-classical (non-genomic) branches. In the classical pathway, ligand binding to the cytosolic PR induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on DNA, recruiting co-regulators to modulate the transcription of target genes. The non-classical pathway involves membrane-bound PRs (mPRs) and progesterone receptor membrane components (PGRMCs),

which can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, through second messengers.[4][5][6][7][8]



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## Progesterone Receptor Signaling Pathway

## Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the radiolabeling of **Tanaproget** derivatives.

Table 1: Radiolabeling of [<sup>18</sup>F]-**Tanaproget** Derivatives

Radiotracer	Precursor	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Molar/Specific Activity	Synthesis Time	Reference
[ <sup>18</sup> F]Fluoromethyl-Tanaproget derivative ([ <sup>18</sup> F]6)	Des-fluoromethyl precursor (5)	15% ± 4% (non-decay corrected)	>99%	10-20 GBq/μmol	30 min	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
[ <sup>18</sup> F]Benzoxazinthione derivative ([ <sup>18</sup> F]2)	Nitro-precursor (7)	2.29% ± 2.31% (decay-corrected)	>95%	2.5 ± 1.6 GBq/μmol	167 min	<a href="#">[11]</a> <a href="#">[12]</a>

Table 2: Radiolabeling of [<sup>11</sup>C]-**Tanaproget**

Radiotracer	Precursor	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Molar/Specific Activity	Synthesis Time	Reference
[ <sup>11</sup> C]Tanaproget	Acyclic aminohydroxyl precursor	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	<a href="#">[4]</a> <a href="#">[11]</a>

Note: Detailed quantitative data for the radiosynthesis of [ $^{11}\text{C}$ ]**Tanaproget** is limited in the currently available literature.

## Experimental Protocols

### Protocol 1: Radiosynthesis of a [ $^{18}\text{F}$ ]Fluoromethyl-Tanaproget Derivative ([ $^{18}\text{F}$ ]6)

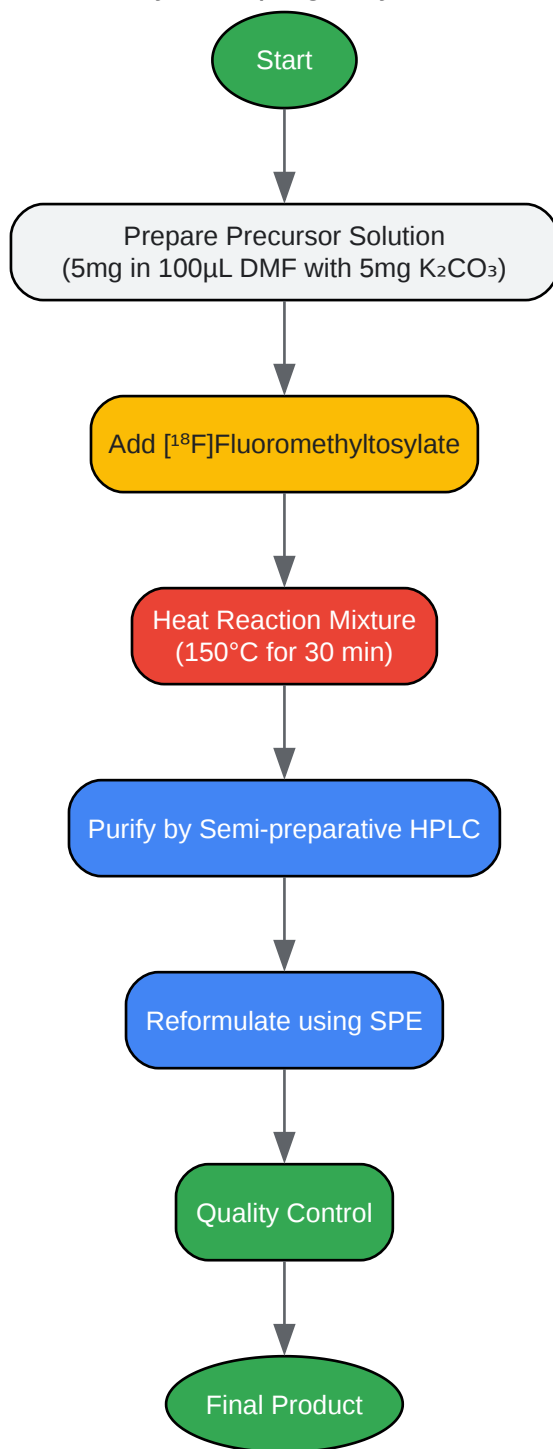
This protocol is adapted from the synthesis of a fluorinated derivative of **Tanaproget**.[\[9\]](#)[\[10\]](#)

#### 1. Materials and Reagents:

- Des-fluoromethyl precursor (compound 5 in the referenced literature)
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- [ $^{18}\text{F}$ ]Fluoromethyltosylate
- Semi-preparative HPLC system with a C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm)
- Mobile phase: Acetonitrile/Water ( $\text{MeCN}/\text{H}_2\text{O}$ )
- Solid-phase extraction (SPE) cartridge (e.g., tC18 light)
- Ethanol ( $\text{EtOH}$ ) for formulation
- Saline for injection

#### 2. Experimental Workflow:

### [<sup>18</sup>F]Fluoromethyl-Tanaproget Synthesis Workflow



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### Workflow for [<sup>18</sup>F]Fluoromethyl-**Tanaproget** Synthesis

#### 3. Step-by-Step Procedure:

- Preparation of Reagents: In a reaction vessel, dissolve 5 mg of the des-fluoromethyl precursor and 5 mg of  $K_2CO_3$  in 100  $\mu$ L of anhydrous DMF.
- Radiolabeling Reaction: Add the prepared [ $^{18}F$ ]fluoromethyltosylate to the reaction vessel. Seal the vessel and heat the mixture at 150°C for 30 minutes.
- Purification:
  - After cooling, dilute the reaction mixture with 8 mL of a 2:3 mixture of water and acetonitrile.
  - Inject the diluted mixture onto a semi-preparative HPLC system.
  - Elute with a mobile phase of 2:3 water:acetonitrile at a flow rate of 3 mL/min.
  - Collect the fraction corresponding to the radiolabeled product.
- Reformulation:
  - Dilute the collected HPLC fraction with 10 mL of water.
  - Pass the diluted solution through a pre-conditioned tC18 light SPE cartridge.
  - Wash the cartridge with water.
  - Elute the final product with ethanol and dilute with saline to achieve a final ethanol concentration of less than 5%.

#### 4. Quality Control:

- Radiochemical Purity and Identity: Determined by analytical HPLC, co-eluting with a non-radioactive standard.
- Specific Activity: Calculated from the amount of radioactivity and the mass of the product, as determined by HPLC with a UV detector calibrated with the standard.
- Residual Solvents: Analyzed by gas chromatography (GC).

- pH: Measured using a pH meter or pH strips.
- Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

## Protocol 2: Conceptual Radiosynthesis of $[^{11}\text{C}]$ Tanaproget

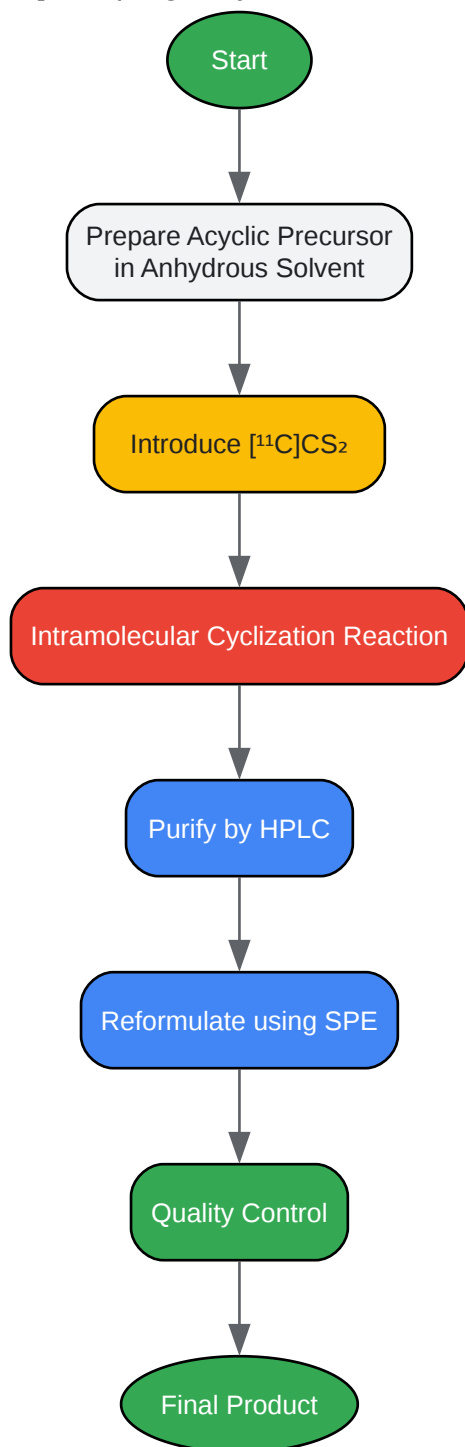
This conceptual protocol is based on the reported strategy of using  $[^{11}\text{C}]$ carbon disulfide ( $[^{11}\text{C}]\text{CS}_2$ ) for the synthesis of  $[^{11}\text{C}]$ Tanaproget.[\[4\]](#)[\[11\]](#)

### 1. Materials and Reagents:

- Acyclic aminohydroxyl precursor of **Tanaproget**
- $[^{11}\text{C}]$ Carbon disulfide ( $[^{11}\text{C}]\text{CS}_2$ )
- Anhydrous solvent (e.g., acetonitrile)
- Base (if required for the cyclization reaction)
- HPLC system for purification
- Reagents for formulation as described in Protocol 1.

### 2. Experimental Workflow:

### [<sup>11</sup>C]Tanaproget Synthesis Workflow



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### Workflow for [<sup>11</sup>C]Tanaproget Synthesis

#### 3. Conceptual Step-by-Step Procedure:



- Preparation of [ $^{11}\text{C}$ ]CS<sub>2</sub>: Synthesize [ $^{11}\text{C}$ ]CS<sub>2</sub> from cyclotron-produced [ $^{11}\text{C}$ ]methane or [ $^{11}\text{C}$ ]carbon dioxide according to established methods.
- Radiolabeling Reaction:
  - Dissolve the acyclic aminohydroxyl precursor in an appropriate anhydrous solvent in a reaction vessel.
  - Bubble the gaseous [ $^{11}\text{C}$ ]CS<sub>2</sub> through the precursor solution.
  - The intramolecular cyclization is expected to proceed to form [ $^{11}\text{C}$ ]**Tanaproget**. The reaction may require heating and the addition of a base to facilitate the reaction.
- Purification and Formulation: Purify the crude reaction mixture using semi-preparative HPLC, followed by reformulation using an SPE cartridge, similar to the procedure for the [ $^{18}\text{F}$ ]-labeled tracer.
- Quality Control: Perform the same quality control tests as outlined in Protocol 1.

Note on [ $^{11}\text{C}$ ]**Tanaproget**: In vitro studies have suggested that [ $^{11}\text{C}$ ]**Tanaproget** may be a substrate for multi-drug resistance proteins (MDR), which could affect its cellular uptake and in vivo performance.<sup>[11]</sup> This should be a consideration in the design and interpretation of imaging studies.

## Conclusion

The protocols and data provided herein offer a comprehensive guide for the radiolabeling of **Tanaproget** for PET imaging studies. The [ $^{18}\text{F}$ ]-labeling method is well-documented and provides a viable route to a PET tracer for preclinical investigation, although challenges such as in vivo defluorination need to be considered for novel derivatives. The [ $^{11}\text{C}$ ]-labeling approach presents an alternative, but further optimization and characterization are required to overcome potential limitations. These application notes serve as a valuable resource for researchers developing novel imaging agents for the progesterone receptor.

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